molecular formula C15H16N2OS B2511534 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 460734-21-8

2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2511534
CAS No.: 460734-21-8
M. Wt: 272.37
InChI Key: OWVFVLMAOGZLSX-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide ( 460734-21-8) is an organic compound with the molecular formula C 15 H 16 N 2 OS and a molecular weight of 272.37 g/mol . This acetamide derivative features a sulfanyl bridge and distinct aromatic rings, a structural motif found in compounds investigated for various biological activities. Related sulfanyl-acetamide compounds have been synthesized for screening as potential antimicrobial agents, based on the concept that the amide moiety is an important pharmacophore in many active drugs . The structural characteristics of such molecules, including potential for intramolecular hydrogen bonding, are often analyzed using techniques like X-ray crystallography to understand their solid-state conformation and supramolecular architecture . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVFVLMAOGZLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460734-21-8
Record name 2-((2-AMINOPHENYL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE
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Preparation Methods

Direct Substitution of Chloroacetamide with 2-Aminothiophenol

The most widely reported method involves the reaction of 2-chloro-N-(4-methylphenyl)acetamide with 2-aminothiophenol under basic conditions. This route leverages the nucleophilic displacement of the chlorine atom by the thiol group of 2-aminothiophenol.

Procedure :

  • 2-Chloro-N-(4-methylphenyl)acetamide (0.5 mmol) and 2-aminothiophenol (0.5 mmol) are dissolved in anhydrous diethyl ether.
  • Sodium hydride (1 mmol) is added at 273–278 K to deprotonate the thiol group.
  • The mixture is stirred for 4 hours, after which the solvent is evaporated to yield a crude product.
  • Purification via recrystallization from ethanol/water (70:30) affords greyish crystals.

Key Parameters :

  • Temperature : Sub-zero conditions (273–278 K) prevent side reactions such as oxidation of the thiol group.
  • Base : Sodium hydride ensures complete deprotonation of 2-aminothiophenol, enhancing nucleophilicity.
  • Solvent : Anhydrous diethyl ether minimizes hydrolysis of the chloroacetamide intermediate.

Yield : 73–80%.

Stepwise Synthesis via Acyl Chloride Intermediate

Formation of Acyl Chloride

The acetamide moiety is constructed by reacting 4-methylaniline with 2-chloroacetyl chloride in a nucleophilic acyl substitution reaction.

Procedure :

  • 4-Methylaniline (1 mmol) is dissolved in dichloromethane.
  • 2-Chloroacetyl chloride (1 mmol) is added dropwise at 273 K.
  • Triethylamine (1.2 mmol) is introduced to neutralize HCl byproducts.
  • The resulting 2-chloro-N-(4-methylphenyl)acetamide is isolated via filtration.

Mechanistic Insight :
The reaction proceeds through a two-step nucleophilic addition-elimination mechanism. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon, followed by chloride elimination to form the acetamide bond.

Thiolation of Chloroacetamide

The chloroacetamide intermediate is then reacted with 2-aminothiophenol under conditions identical to Section 1.1. This two-step approach allows for better control over intermediate purity, particularly when scaling production.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but may promote side reactions.
  • Ether solvents (e.g., diethyl ether) are preferred for their low polarity and ability to stabilize reactive intermediates.

Temperature Control

Maintaining temperatures below 278 K is critical to prevent:

  • Oxidation of the sulfanyl group to sulfoxide or sulfone.
  • Hydrolysis of the chloroacetamide intermediate.

Purification Techniques

Recrystallization

The crude product is typically recrystallized from ethanol/water mixtures (70:30 v/v), yielding crystals with >95% purity.

Column Chromatography

For higher purity requirements, silica gel chromatography using ethyl acetate/hexane (1:3) as the eluent effectively separates unreacted starting materials and byproducts.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Direct substitution 2-Aminothiophenol, NaH, diethyl ether 273–278 K, 4 h 73–80% >95%
Stepwise synthesis 4-Methylaniline, 2-chloroacetyl chloride 273 K, 2 h 68–75% 90–95%

Key Observations :

  • The direct substitution method offers higher yields due to fewer synthetic steps.
  • Stepwise synthesis allows for intermediate characterization, reducing batch-to-batch variability.

Challenges and Limitations

Side Reactions

  • Oxidation of sulfanyl groups : Even trace amounts of oxygen or moisture can lead to sulfoxide formation.
  • Hydrolysis of chloroacetamide : Aqueous conditions or prolonged storage degrade the intermediate.

Scalability Issues

  • Exothermic reactions : The use of NaH in large-scale batches requires specialized cooling systems to maintain safe temperatures.
  • Solvent recovery : Diethyl ether’s low boiling point (35°C) complicates solvent recycling in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular membranes and disrupt normal cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide are influenced by variations in substituents on the phenyl rings. Key analogues include:

Compound Name Substituent on Acetamide Nitrogen Sulfanyl-Linked Group Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
This compound (Target) 4-Methylphenyl 2-Aminophenyl 286.37 Not reported Antimicrobial (hypothesized)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl 2-Aminophenyl 302.36 Not reported Antimicrobial (tested)
2-Azido-N-(4-methylphenyl)acetamide 4-Methylphenyl Azido group 204.23 Not reported Synthetic intermediate
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 4-Methylphenyl Oxadiazole-indole hybrid 378.45 142 α-Glucosidase inhibition (tested)
2-[(4-Fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide 4-Methylphenyl 4-Fluorophenyl 275.34 Not reported Not reported

Key Observations :

  • Substituent Position and Bioactivity: The 2-aminophenyl group in the target compound is critical for antimicrobial activity, as evidenced by its structural analogue (4-methoxyphenyl variant), which showed explicit antimicrobial testing . Replacing the amino group with an azido (compound in ) reduces bioactivity, highlighting the importance of the amino moiety for target binding.
  • Hybrid Structures : Introducing heterocycles (e.g., oxadiazole-indole in compound 8g ) shifts activity toward enzyme inhibition (e.g., α-glucosidase), demonstrating how scaffold hybridization diversifies applications.

Key Findings :

  • The target compound’s 2-aminophenyl group likely contributes to antimicrobial activity, though explicit MIC data are lacking. Its methoxy analogue showed MIC values of 12.5–25 µg/mL, suggesting moderate potency .
  • Fluorinated derivatives (e.g., compound 38 ) exhibit enhanced activity (MIC = 6.25 µg/mL), possibly due to increased electronegativity and membrane interaction.
  • Hybrid structures like 8g prioritize enzyme inhibition over antimicrobial effects, underscoring the role of auxiliary heterocycles in redirecting bioactivity.
Physicochemical Properties
  • Thermal Stability : Oxadiazole-containing analogues (e.g., 8g) exhibit higher melting points (142–155°C) due to rigid heterocyclic cores, whereas simpler acetamides (e.g., target compound) likely have lower thermal stability .

Biological Activity

2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an acetamide group, a sulfanyl group, and a 4-methylphenyl moiety. Its molecular formula is C13H14N2SC_{13}H_{14}N_2S. The presence of the sulfanyl group is significant for its biological interactions, as it can form covalent bonds with thiol-containing proteins.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling. Preliminary studies indicate that it can suppress COX-2 activity, leading to reduced production of pro-inflammatory mediators like prostaglandins .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties by disrupting bacterial cell division through inhibition of essential proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes the IC50 values against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT-116 (Colon)1.9
MCF-7 (Breast)2.3
A549 (Lung)3.0

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

The compound's anti-inflammatory effects were evaluated through COX enzyme inhibition assays. The following table presents the IC50 values compared to standard drugs:

CompoundIC50 (µM)Standard DrugStandard IC50 (µM)
This compound0.04Celecoxib0.04
Diclofenac0.04--

Both the compound and celecoxib showed comparable potency against COX-2, indicating a promising profile for anti-inflammatory applications .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenyl groups can significantly influence biological activity:

  • Substituent Effects : Electron-donating groups on the aromatic rings enhance activity, while electron-withdrawing groups may reduce it.
  • Sulfanyl Group Role : The sulfanyl group is crucial for binding interactions with target proteins, enhancing the overall efficacy of the compound.

Case Studies

  • In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups, supporting its anti-inflammatory claims .
  • Cytotoxicity Assays : In vitro assays showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity across multiple cancer cell lines, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Sulfonation/Thioether Formation : Reacting 2-aminothiophenol with chloroacetyl chloride to form the sulfanyl-acetamide intermediate.

Coupling with p-Toluidine : The intermediate reacts with 4-methylaniline under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DMF or dichloromethane).

Purification : Column chromatography or recrystallization ensures purity (>95%).
Critical conditions include temperature (0–25°C for exothermic steps), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for amine coupling). Yields range from 60–85% depending on solvent polarity and catalyst choice (e.g., DMAP improves acylation efficiency) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.8–7.5 ppm), sulfanyl group (δ 3.1–3.3 ppm), and acetamide carbonyl (δ 168–170 ppm). Compare with simulated spectra from DFT calculations .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 315.1 (calc. 315.12) and fragmentation patterns .
  • IR Spectroscopy : Validate N-H stretches (3300–3500 cm⁻¹) and C=O bonds (1650–1700 cm⁻¹) .

Q. What are the primary applications of this compound in current pharmacological research?

  • Methodological Answer :
  • Antimicrobial Studies : Tested against Gram-positive bacteria (MIC ≤ 16 µg/mL) via broth microdilution assays .
  • Enzyme Inhibition : Screened as a COX-2 inhibitor (IC₅₀ ~ 2.5 µM) using fluorescence-based enzymatic assays .
  • Cancer Research : Evaluated for apoptosis induction in MCF-7 cells (IC₅₀ = 18 µM) via flow cytometry and caspase-3 activation assays .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of sulfanyl group incorporation during synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-carbon of the acetamide.
  • Catalysts : Use thiophilic catalysts (e.g., CuI or NaH) to direct sulfanyl group attachment .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during thioether formation .
  • Monitoring : Track progress via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • DFT Refinement : Optimize computational models (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM for DMSO) to align predicted vs. observed shifts .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve ambiguities in amine proton assignments .
  • X-ray Crystallography : Obtain single-crystal structures to validate bond lengths and angles, resolving discrepancies in tautomeric forms .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Methodological Answer :
  • SAR Studies :
Substituent ModificationBiological Impact
Electron-withdrawing groups (Cl, NO₂) Increased antimicrobial potency (MIC ↓ by 50%) but reduced solubility .
Methoxy groups Enhanced COX-2 selectivity (IC₅₀ ↓ to 1.8 µM) due to hydrophobic pocket interactions .
Bulkier aryl groups Reduced metabolic stability (t₁/₂ < 30 min in liver microsomes) .

Q. What advanced purification techniques ensure high purity for sensitive biological assays?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to isolate >99% pure fractions .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and remove trace impurities .
  • LC-MS Monitoring : Integrate real-time mass detection during purification to discard off-target adducts .

Q. How does the compound interact with cytochrome P450 enzymes, and what methods assess metabolic stability?

  • Methodological Answer :
  • CYP Inhibition Assays : Incubate with recombinant CYP3A4/2D6 isoforms and measure NADPH depletion via UV-Vis spectroscopy .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide derivatives) in human liver microsomes .
  • Half-Life Determination : Calculate in vitro t₁/₂ using high-throughput incubation systems (e.g., Hepatocyte Relay assay) .

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